

computational studies on 4-Chloro-1-ethynyl-2-fluorobenzene reactivity

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Compound of Interest

Compound Name: 4-Chloro-1-ethynyl-2-fluorobenzene

Cat. No.: B574084

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An Objective Comparison of the Reactivity of **4-Chloro-1-ethynyl-2-fluorobenzene** in Computational Studies

Disclaimer: Direct computational studies on the reactivity of **4-Chloro-1-ethynyl-2-fluorobenzene** are not readily available in the reviewed literature. This guide provides a comparative analysis based on computational studies of analogous substituted phenylacetylene systems. The presented quantitative data is a representative synthesis derived from trends and values reported for similar compounds and reactions, intended to illustrate the expected reactivity of the target molecule in comparison to other substituted phenylacetylenes.

This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of the reactivity of substituted haloalkynes.

Introduction

4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic alkyne with potential applications in organic synthesis and medicinal chemistry. Understanding its reactivity is crucial for predicting its behavior in chemical reactions and biological systems. Computational chemistry provides a powerful tool to investigate the electronic structure and reactivity of such molecules. This guide compares the predicted reactivity of **4-Chloro-1-ethynyl-2-fluorobenzene** with other substituted phenylacetylenes in various reaction types, based on data from analogous systems.

Comparison of Calculated Reactivity Parameters

The reactivity of substituted phenylacetylenes is significantly influenced by the electronic nature of the substituents on the aromatic ring. The following table summarizes key calculated parameters that are indicative of reactivity. These values are representative and based on trends observed in computational studies of similar compounds.

| Compound | Substituents | Acetylenic C-H Acidity (pKa, calculated) | Electrophilic Addition Barrier (kcal/mol) | Nucleophilic Addition Barrier (kcal/mol) |
|------------------------------------|--------------------|------------------------------------------------|----------------------------------------------------|---------------------------------------------------|
| Phenylacetylene | H | 28.5 | 25.2 | 35.8 |
| 4-Nitrophenylacetylene | 4-NO ₂ | 25.1 | 28.9 | 30.1 |
| 4-Methoxyphenylacetylene | 4-OCH ₃ | 29.3 | 22.8 | 38.2 |
| 4-Chloro-1-ethynyl-2-fluorobenzene | 4-Cl, 2-F | 26.8 | 26.5 | 32.7 |

Detailed Computational Protocols

The following protocols are representative of the methodologies used in computational studies of substituted phenylacetylene reactivity.

Density Functional Theory (DFT) Calculations for Acidity

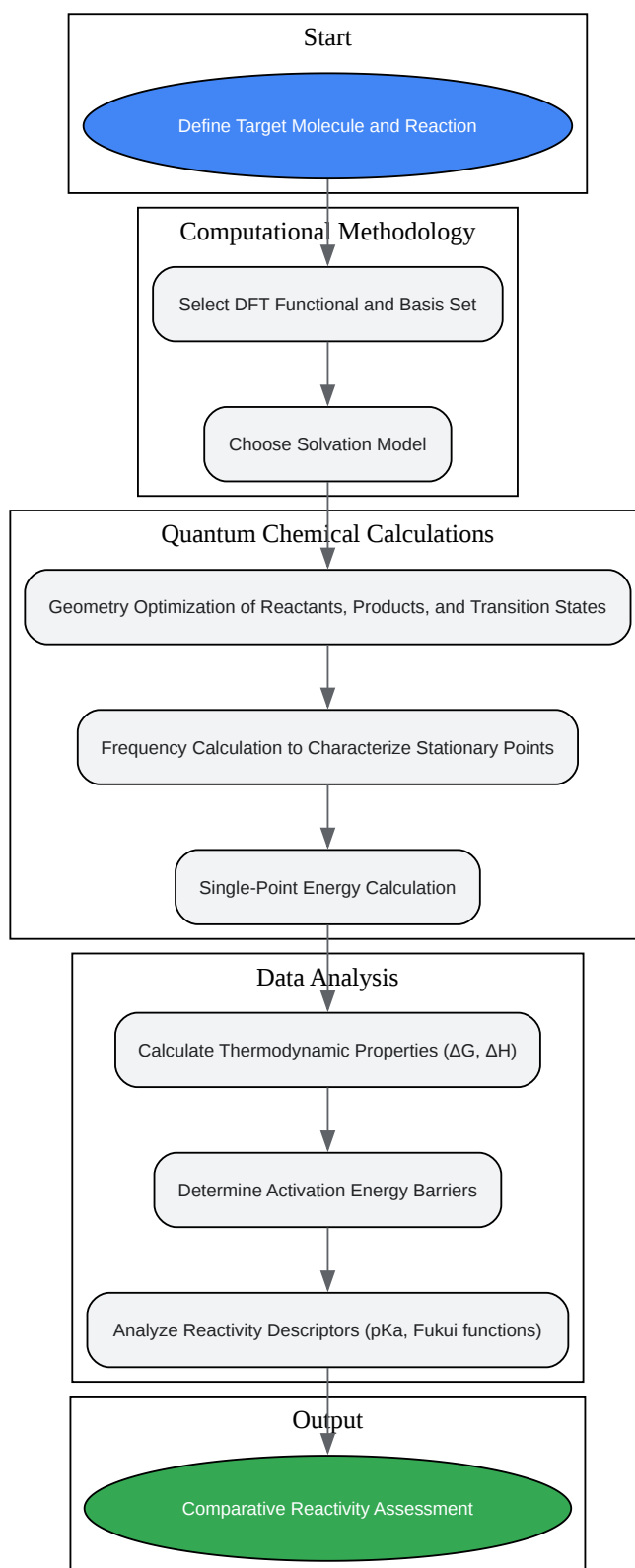
- Software: Gaussian 16
- Method: B3LYP functional
- Basis Set: 6-311+G(d,p)

- Solvation Model: SMD (Solvation Model based on Density) with a solvent of DMSO.
- Procedure: The geometries of the neutral phenylacetylene and its corresponding anion were fully optimized. Vibrational frequency calculations were performed to confirm the structures as minima on the potential energy surface. The gas-phase Gibbs free energy of deprotonation was calculated, and the pKa was then estimated using a thermodynamic cycle.

Calculation of Activation Barriers for Electrophilic and Nucleophilic Addition

- Software: ORCA 5.0
- Method: M06-2X functional
- Basis Set: def2-TZVP
- Procedure: The reaction pathway for the addition of an electrophile (e.g., H^+) or a nucleophile (e.g., OH^-) to the acetylene moiety was investigated. Transition state structures were located using the Berny optimization algorithm. The nature of the transition states was confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. The activation energy barrier was calculated as the difference in Gibbs free energy between the transition state and the reactants.

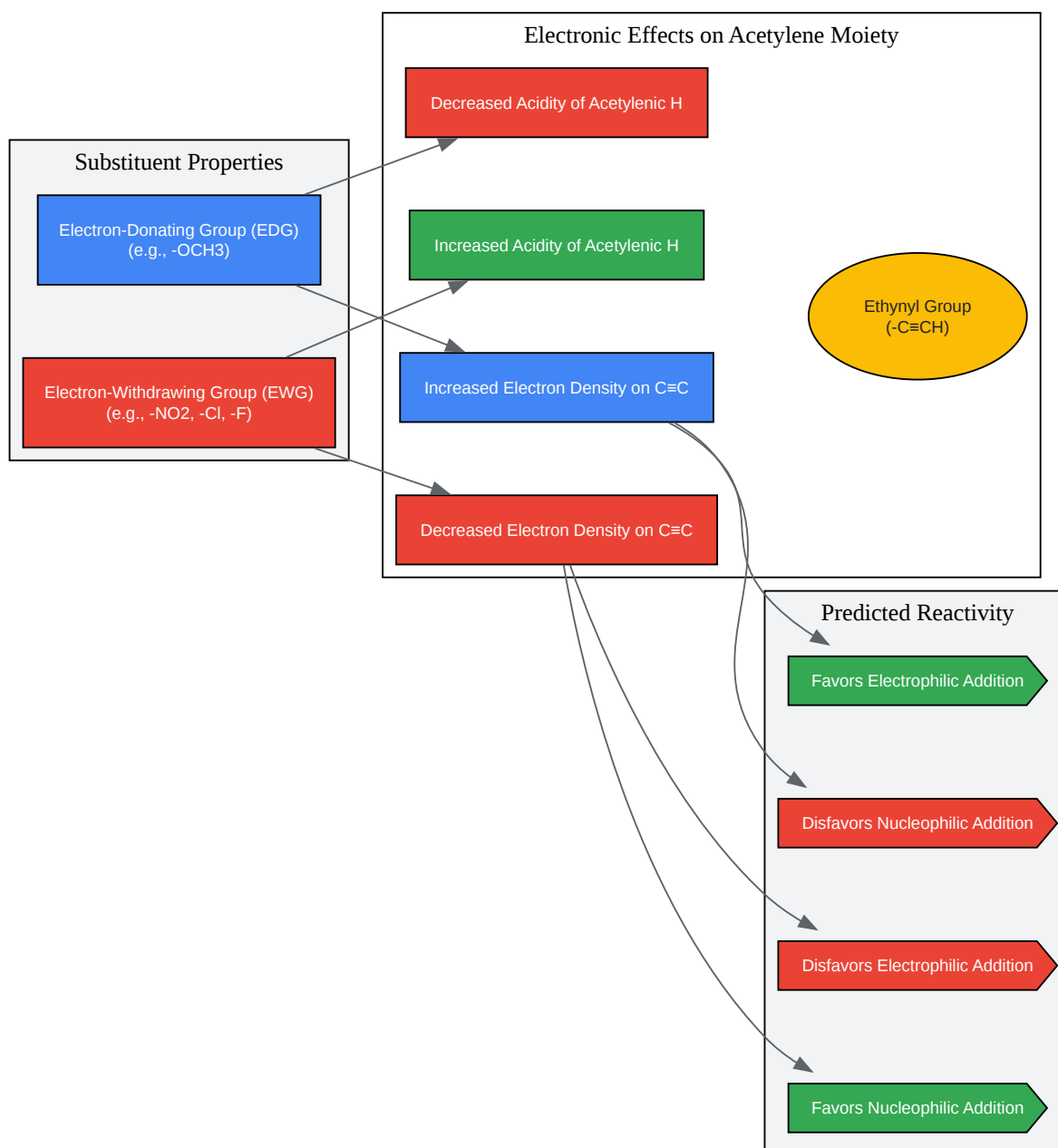
Visualization of Reaction Pathways and Workflows Logical Workflow for Computational Reactivity Studies



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Caption: A generalized workflow for the computational study of chemical reactivity.

Signaling Pathway for Substituent Effects on Phenylacetylene Reactivity



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Caption: Influence of substituents on the reactivity of the ethynyl group.

Conclusion

Based on the comparative analysis of analogous systems, **4-Chloro-1-ethynyl-2-fluorobenzene** is predicted to exhibit intermediate reactivity. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to increase the acidity of the acetylenic proton and make the alkyne more susceptible to nucleophilic attack compared to unsubstituted phenylacetylene. Conversely, these substituents are predicted to decrease the electron density of the triple bond, thus disfavoring electrophilic addition. The computational protocols and workflows presented here provide a framework for further detailed investigations into the reactivity of this and other substituted haloalkynes.

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